molecular formula C6H5ClINO2 B1599627 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol CAS No. 208519-37-3

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Cat. No. B1599627
M. Wt: 285.47 g/mol
InChI Key: QZHXIGDVIINLKX-UHFFFAOYSA-N
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Description

The compound “2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol” is a pyridinol derivative. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a hydroxyl group. The presence of chlorine and iodine atoms suggests that this compound might have been synthesized for specific purposes, possibly for research in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation and hydroxylation of a pyridine derivative. Halogenation is a reaction that introduces a halogen (chlorine or iodine in this case) to a molecule. Hydroxylation is a reaction that introduces a hydroxyl group (-OH) to a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the chlorine, iodine, and hydroxymethyl groups attached at the 2nd, 4th, and 6th positions respectively .


Chemical Reactions Analysis

As a halogenated pyridinol, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the halogen atoms could affect its solubility in different solvents .

Scientific Research Applications

The compound “2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol” could potentially be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound and a halide using a palladium catalyst .

The compound “2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol” could potentially be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound and a halide using a palladium catalyst .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in biological assays, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXIGDVIINLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=C1I)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443520
Record name 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

CAS RN

208519-37-3
Record name 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208519-37-3
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Synthesis routes and methods

Procedure details

2-Chloro-6-(hydroxymethyl)-3-pyridinol (11.6 g, 72.7 mmol) and NaHCO3 (18.3 g, 218 mmol) are added to 200 mL water. The mixture is stirred until homogeneous, the flask is placed in an ice bath, iodine (19.4 g, 76.3 mmol) is added, and the reaction is stirred over the weekend at rt. The pH of the mixture is adjusted to 3 with 2N NaHSO4, and the mixture is extracted with 4×50 mL EtOAc. The combined organic layer is dried over anhydrous MgSO4, is filtered, and the filtrate is concentrated in vacuo to a yellow solid. The crude solid is washed with EtOAc to provide 2-chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol as an off-white solid (62% yield), and the filtrate is concentrated to a small volume and is chromatographed over 250 g silica gel (230-400 mesh) eluting with 2.5:4.5:4:0.1 EtOAc/CH2Cl2/hexane/acetic acid. The desiredd fractionawere combined and concentrated to afford additional pure (12% yield). MS (EI) for C6H5ClINO2, m/z: 285(M)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
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